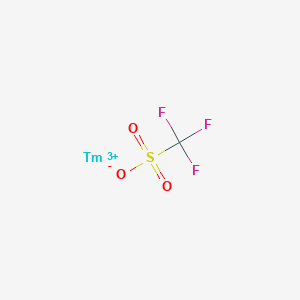

thulium(3+);trifluoromethanesulfonate

Description

Contextualization of Lanthanide Trifluoromethanesulfonates in Contemporary Chemical Research

Lanthanide trifluoromethanesulfonates (lanthanide triflates) represent a class of powerful and versatile Lewis acids that have become indispensable in modern organic synthesis. Unlike traditional Lewis acids, many lanthanide triflates are notable for their water tolerance, allowing them to catalyze a wide array of reactions in aqueous media, which aligns with the principles of green chemistry. Their catalytic activity stems from the properties of the trivalent lanthanide ions, which possess high charge density and available f-orbitals for coordination with substrates.

These compounds are particularly effective in promoting carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Friedel-Crafts acylations and alkylations, and Diels-Alder reactions. nih.gov Their utility extends to various other transformations, including glycosylations, condensations, and multicomponent reactions. sigmaaldrich.comsigmaaldrich.cn The ability to tune the catalytic activity by selecting different lanthanide ions allows for optimization of reaction conditions and selectivity. Research in this area continues to focus on developing asymmetric catalytic systems, often by combining lanthanide triflates with chiral ligands to achieve high enantioselectivity. nih.gov The use of these catalysts in aqueous solutions, sometimes in the presence of surfactants or in biphasic systems, remains an active and promising field of investigation. nih.gov

Significance of Thulium(III) in f-Block Chemistry and Catalysis

Thulium (Tm), with atomic number 69, is the second-to-last element in the lanthanide series of the f-block. nuclear-power.com Its electron configuration, [Xe] 4f¹³ 6s², leads to a stable +3 oxidation state (Tm³⁺) upon losing its 6s and one 4f electron. americanelements.com The Tm³⁺ ion is a hard Lewis acid, a characteristic feature of the lanthanides, making it suitable for catalyzing reactions involving hard bases, such as oxygen- and nitrogen-containing functional groups.

Although it is the least abundant of the naturally occurring rare earth elements, thulium possesses unique electronic and optical properties. scienceline.org These properties are harnessed in various high-tech applications. For instance, thulium is used as a dopant in crystals for solid-state lasers and in fiber optic cables. scienceline.org When bombarded in a nuclear reactor, it becomes a portable source for medical X-ray devices. scienceline.org In the realm of catalysis, thulium's Lewis acidity is exploited in various organic transformations. rsc.org While sometimes overshadowed by more abundant and less expensive lanthanides like neodymium, the specific coordination chemistry and electronic structure of thulium can offer unique reactivity and selectivity in certain catalytic processes, stimulating ongoing interest in its fundamental and applied f-block chemistry. scienceline.orgyoutube.com

Scope and Research Imperatives for Thulium(3+);trifluoromethanesulfonate (B1224126)

Thulium(III) trifluoromethanesulfonate, with the chemical formula Tm(CF₃SO₃)₃, combines the strong Lewis acidity of the thulium(III) ion with the weakly coordinating nature of the triflate anion. chemimpex.comsamaterials.com This combination results in a highly effective and versatile catalyst for a range of chemical reactions. chemimpex.com Its stability and solubility make it particularly useful for promoting reactions under mild conditions, which can lead to greater efficiency and lower energy consumption in chemical manufacturing. chemimpex.com

Detailed Research Findings and Applications:

Current research demonstrates the utility of thulium(III) trifluoromethanesulfonate as a catalyst in several key areas of organic synthesis:

Asymmetric Reactions: It is employed in asymmetric alpha-amination and cycloaddition reactions, which are crucial for synthesizing chiral molecules. sigmaaldrich.comsigmaaldrich.cnsamaterials.com

Condensation Reactions: The compound effectively catalyzes the condensation of aldehydes, amines, and vinyl ethers. sigmaaldrich.comsigmaaldrich.cnsamaterials.com

Etherification and Glycosylation: It is used as a catalyst for benzyl (B1604629) etherification and in glycosylation reactions, essential steps in the synthesis of complex carbohydrates and protected alcohols. sigmaaldrich.comsigmaaldrich.cnsamaterials.com

Beyond catalysis, thulium(III) trifluoromethanesulfonate serves as a precursor in materials science. chemimpex.com It is used in the synthesis of thulium-doped nanoparticles for applications in medical imaging and drug delivery. chemimpex.com Furthermore, its luminescent properties are explored for the development of advanced optical materials and phosphors for optoelectronic devices. chemimpex.com

Research Imperatives:

The primary research imperative is to further explore and expand the catalytic potential of thulium(III) trifluoromethanesulfonate. This includes the design of novel catalytic systems for CO₂ fixation and the polymerization of renewable monomers, as demonstrated by related thulium-organic frameworks. rsc.org Another key area is the investigation of its potential in electronics, such as in the development of high-performance capacitors. chemimpex.com The synthesis and characterization of related thulium compounds, including those in the less common +2 oxidation state, also represent an important frontier, as they are sought after for small-molecule activation and single-electron transfer processes. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of Thulium(III) Trifluoromethanesulfonate

| Property | Value |

| Chemical Formula | C₃F₉O₉S₃Tm thermofisher.comscbt.com |

| Molecular Weight | 616.14 g/mol sigmaaldrich.comscbt.com |

| Appearance | White to off-white powder or crystals americanelements.comcymitquimica.com |

| CAS Number | 141478-68-4 sigmaaldrich.comthermofisher.com |

| InChI Key | PBASUZORNBYVFM-UHFFFAOYSA-K sigmaaldrich.comthermofisher.com |

| SMILES String | [Tm+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F sigmaaldrich.comthermofisher.com |

Table 2: Selected Catalytic Applications of Thulium(III) Trifluoromethanesulfonate

| Reaction Type | Description |

| Asymmetric Alpha-Amination | Introduction of an amino group to a carbonyl compound in a stereocontrolled manner. sigmaaldrich.comsigmaaldrich.cnsamaterials.com |

| Asymmetric Cycloadditions | Formation of cyclic compounds with controlled stereochemistry. sigmaaldrich.comsigmaaldrich.cnsamaterials.com |

| Benzyl Etherification | Protection of alcohol functional groups as benzyl ethers. sigmaaldrich.comsigmaaldrich.cnsamaterials.com |

| Condensation Reactions | Joining of aldehydes, amines, and vinyl ethers to form larger molecules. sigmaaldrich.comsigmaaldrich.cnsamaterials.com |

| Glycosylation | Formation of glycosidic bonds to synthesize oligosaccharides and glycoconjugates. sigmaaldrich.comsigmaaldrich.cnsamaterials.com |

Properties

IUPAC Name |

thulium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Tm/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVGTMZNMBKBMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O3STm+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Complexation Chemistry of Thulium 3+ ;trifluoromethanesulfonate

Advanced Methodologies for Thulium(III) Trifluoromethanesulfonate (B1224126) Synthesis

The synthesis of thulium(III) trifluoromethanesulfonate can be tailored to produce either anhydrous or solvated forms, each having distinct applications and handling requirements. The primary methods involve direct reaction with triflic acid or salt metathesis reactions.

Preparation of Anhydrous and Solvated Forms of Thulium(III) Trifluoromethanesulfonate

The most common route to solvated thulium(III) trifluoromethanesulfonate, typically the hydrate, involves the reaction of thulium(III) oxide (Tm₂O₃) with aqueous trifluoromethanesulfonic acid (CF₃SO₃H). The resulting hydrated salt, often Tm(H₂O)ₙ₃, can be isolated by careful removal of excess water.

Obtaining the anhydrous form is more challenging due to the high affinity of the hard Tm³⁺ cation for water molecules. Rigorous dehydration of the hydrated salt under high vacuum and elevated temperatures is required. However, this process risks the formation of oxo- or hydroxo-bridged species if not performed carefully. An alternative, non-aqueous approach involves the reaction of anhydrous thulium(III) chloride with triflic acid in an inert solvent.

Ligand Exchange and Metathesis Reactions in Thulium(III) Trifluoromethanesulfonate Synthesis

Salt metathesis provides a reliable, non-aqueous route to anhydrous thulium(III) trifluoromethanesulfonate. This method typically involves reacting an anhydrous thulium salt, such as thulium(III) chloride (TmCl₃), with a triflate salt, like silver triflate (AgOTf) or an alkali metal triflate, in an appropriate organic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). The reaction drives to completion through the precipitation of the insoluble chloride salt (e.g., AgCl), leaving the soluble Tm(OTf)₃ in solution.

Ligand exchange is another key synthetic strategy, often used to create derivative complexes rather than the parent salt. Starting with the hydrated thulium(III) triflate, the coordinated water ligands can be displaced by stronger donor ligands. This approach is fundamental to exploring the coordination chemistry of Tm(III) and is discussed further in section 2.3.

| Method | Precursors | Typical Product | Key Feature |

| Acid-Base Reaction | Tm₂O₃, CF₃SO₃H(aq) | Solvated Tm(OTf)₃ (Hydrate) | Straightforward synthesis from common starting materials. |

| Salt Metathesis | TmCl₃, AgOTf | Anhydrous Tm(OTf)₃ | Forms an insoluble byproduct (AgCl), driving the reaction. |

| Ligand Exchange | Tm(H₂O)ₙ₃, Donor Ligands (L) | Tm(L)ₓ₃ | Modifies the coordination sphere of the thulium ion. |

Synthesis and Characterization of Divalent Thulium Trifluoromethanesulfonate Complexes

The synthesis of complexes containing thulium in the +2 oxidation state is a significant challenge due to the high reduction potential of the Tm³⁺/Tm²⁺ couple. These species are highly reactive and require specific strategies for their generation and stabilization.

Reductive Synthetic Approaches to Thulium(II) Triflate Species (e.g., from Tm(III) precursors, with KC₈, Grignard reagents)

The generation of thulium(II) species necessitates the use of powerful reducing agents. A general approach involves the reduction of a suitable Tm(III) precursor, which could theoretically be thulium(III) trifluoromethanesulfonate, in an inert atmosphere. While specific examples detailing the reduction of Tm(OTf)₃ are not prevalent, the principles are well-established from the synthesis of other Tm(II) compounds. researchgate.net

Potent reductants such as potassium graphite (B72142) (KC₈) or certain Grignard reagents can be employed to effect the one-electron reduction of Tm(III) to Tm(II). The reaction must be conducted in aprotic, anhydrous solvents to prevent immediate oxidation of the highly reducing Tm(II) product. For instance, the well-characterized divalent thulium complex [Tm(Cp''')₂] (where Cp''' is the bulky 1,2,4-tris(tert-butyl)cyclopentadienyl ligand) is synthesized by reducing a Tm(III) precursor. researchgate.netrsc.org This strategy highlights a viable pathway that could be adapted for triflate-containing systems.

Strategies for Stabilizing Non-Traditional Thulium Oxidation States

The extreme reactivity of the Tm(II) ion requires kinetic stabilization to enable its isolation and study. The primary strategy for achieving this is the use of sterically demanding, bulky ligands. researchgate.net These large ligands, such as the aforementioned Cp''' anion, encapsulate the metal center, providing a protective shield that physically hinders decomposition pathways and prevents unwanted intermolecular reactions. researchgate.netrsc.org

The choice of anion also plays a role in the stability of different oxidation states. libretexts.org While small anions like fluoride (B91410) tend to stabilize higher oxidation states, larger, weakly coordinating anions are generally more compatible with lower, more sensitive oxidation states. libretexts.org In this context, the triflate anion, being weakly coordinating, is a plausible counter-ion for a stabilized Tm(II) complex, provided the primary coordination sphere is occupied by sufficiently bulky ligands.

Coordination Chemistry of Thulium(III) and Thulium(II) Trifluoromethanesulfonate Complexes

The coordination chemistry of thulium trifluoromethanesulfonate is dictated by the oxidation state of the metal and the nature of the ancillary ligands.

Thulium(III) Complexes: As a hard Lewis acid, the Tm³⁺ ion exhibits a strong preference for hard donor atoms, particularly oxygen and nitrogen. chemimpex.comsoton.ac.uk In the absence of other ligands, it is readily coordinated by water molecules. soton.ac.uk A key feature of its coordination chemistry is the lability of the triflate anion. While it can coordinate directly to the metal center, it is considered a weakly coordinating anion and can be easily displaced by stronger Lewis bases. soton.ac.uknih.gov This property is exploited in catalysis, where the triflate dissociates to create a vacant coordination site for substrate binding. The reaction of Tm(OTf)₃ with bidentate or polydentate ligands often results in the formation of cationic complexes, where the triflate anions are relegated to the outer coordination sphere, serving as charge-balancing counter-ions. soton.ac.uk

Ligand Design and Influence on Coordination Environment (e.g., N,N'-dioxides, DME, water, other solvent molecules)

The coordination environment around the thulium(III) ion in its trifluoromethanesulfonate complexes is highly dependent on the nature of the ligands introduced. These ligands can range from simple solvent molecules to complex organic chelators, each influencing the resulting structure and properties of the complex.

1,2-Dimethoxyethane (DME): DME is a bidentate ether ligand that can coordinate to metal ions. While the crystal structure of a thulium(III) trifluoromethanesulfonate complex with DME is not detailed in the provided search results, related structures with other lanthanides suggest that DME would chelate to the thulium(III) ion. The flexibility of the DME molecule allows it to accommodate the coordination preferences of the metal center.

Structural Elucidation of Thulium Trifluoromethanesulfonate Complexes via X-ray Diffraction Analysis

While specific crystallographic data for a simple thulium(III) trifluoromethanesulfonate complex is not available in the provided search results, the crystal structure of the closely related thulium(III) trifluoroacetate (B77799) hydrate, Tm(CF₃COO)₃·3H₂O, offers significant insight into the expected structural features. researchgate.net Trifluoroacetate, like trifluoromethanesulfonate, is a fluorinated anion, and its coordination behavior with the hard Lewis acidic thulium(III) ion can be considered analogous in some respects.

In the dimeric structure of Tm(CF₃COO)₃·3H₂O, two thulium atoms are bridged by four trifluoroacetate anions. The coordination sphere of each eight-coordinate thulium atom is completed by three water molecules and one monodentate trifluoroacetate group. researchgate.net A more complex structure, Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O, has also been characterized, featuring two distinct thulium centers with coordination numbers of 8 and 9. researchgate.net The Tm-O bond lengths in this compound span a range from 2.28(1) to 2.85(2) Å. researchgate.net

The detailed crystallographic data for Tm(CF₃COO)₃·3H₂O provides a valuable model for understanding the potential structural motifs in thulium(III) trifluoromethanesulfonate complexes, particularly its hydrates. The data highlights the flexibility of the thulium(III) coordination sphere, which can accommodate various coordination numbers and geometries.

Interactive Data Table for Thulium(III) Trifluoroacetate Trihydrate (I) researchgate.net

| Crystal Parameter | Value |

| Formula | C₆H₆F₉O₉Tm |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.062(2) |

| b (Å) | 18.678(3) |

| c (Å) | 9.687(2) |

| β (°) ** | 113.93(1) |

| Volume (ų) ** | Not Provided |

| Z | 2 |

Interactive Data Table for Tm₂(CF₃COO)₆·2CF₃COOH·3H₂O (II) researchgate.net

| Crystal Parameter | Value |

| Formula | C₁₆H₈F₂₄O₁₉Tm₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 8.560(4) |

| b (Å) | 19.866(5) |

| c (Å) | 20.813(7) |

| β (°) ** | 101.69(4) |

| Volume (ų) ** | Not Provided |

| Z | 8 |

These tables summarize the fundamental crystallographic parameters for the thulium(III) trifluoroacetate hydrates, illustrating the type of detailed structural information that can be obtained from X-ray diffraction studies. Such data is essential for a comprehensive understanding of the coordination chemistry of thulium(III) trifluoromethanesulfonate and its derivatives.

Catalytic Activity and Mechanistic Investigations of Thulium 3+ ;trifluoromethanesulfonate

Thulium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

General Scope and Versatility in Organic Transformations

Thulium(III) trifluoromethanesulfonate is a versatile Lewis acid catalyst that has demonstrated efficacy in a range of organic reactions. Its applications extend to several key transformations, including benzyl (B1604629) etherification and the condensation of aldehydes, amines, and vinyl ethers. sigmaaldrich.com The catalytic utility of lanthanide triflates, including thulium triflate, is also recognized in Friedel-Crafts acylations and alkylations, offering a more environmentally benign alternative to traditional catalysts like aluminum chloride. sigmaaldrich.com

The versatility of lanthanide triflates is further highlighted by their use in the synthesis of pyridines through the condensation of aldehydes and amines or via aza-Diels-Alder reactions. sigmaaldrich.com These reactions can often be conducted in aqueous media, showcasing the water-tolerant nature of these catalysts. sigmaaldrich.com Moreover, thulium(III) triflate and other lanthanide triflates have been employed in the synthesis of nitro compounds through Michael additions and aldol (B89426) reactions. sigmaaldrich.com The broad applicability of thulium(III) trifluoromethanesulfonate underscores its importance as a robust Lewis acid catalyst in the organic chemist's toolkit.

Comparative Catalytic Performance with Other Lanthanide and Metal Triflates

The catalytic activity of lanthanide triflates is influenced by the nature of the lanthanide ion. Studies have shown that the reactivity of these catalysts can be correlated with their charge state and electrophilicity. nih.gov For instance, in certain condensation reactions, time-dependent monitoring has revealed different kinetic patterns associated with different charge-state lanthanide complexes, suggesting that reactions proceed faster within complexes of higher charge state. nih.gov

Specific Catalytic Reaction Systems Mediated by Thulium(III) Trifluoromethanesulfonate

Glycosylation Reactions

Thulium(III) trifluoromethanesulfonate is recognized as a catalyst for glycosylation reactions. sigmaaldrich.com While specific studies focusing exclusively on thulium triflate are limited, the broader class of lanthanide triflates has been effectively used in carbohydrate synthesis. For example, samarium(III) triflate has been used to activate glycosyl 2-pyridyl sulfones for the synthesis of glycosides in moderate to excellent yields. nih.gov This methodology has been successfully applied to the preparation of di- and trisaccharides. nih.gov Given the similar chemical properties across the lanthanide series, it is reasonable to infer that thulium(III) triflate would exhibit comparable catalytic activity in such transformations. The general mechanism for Lewis acid-catalyzed glycosylation involves the activation of a glycosyl donor by the metal triflate, facilitating nucleophilic attack by a glycosyl acceptor.

Hydration of Alkynes (e.g., 2-Substituted 4-Alkynones to 1,4-Diketones)

A notable application of thulium(III) trifluoromethanesulfonate is in the hydration of alkynes. Specifically, it has been shown to effectively catalyze the hydration of 2-substituted 4-alkynones to produce 1,4-diketones. This transformation provides a mild and facile route to substituted 1,4-diketones in good yields. The reaction is typically carried out using 10 mol% of Tm(OTf)₃ in nitromethane (B149229) at reflux for three hours.

The reaction tolerates a variety of substituents on the 4-alkynone substrate, with yields for the corresponding 1,4-diketones generally ranging from 73% to 88%. The proposed mechanism involves the complexation of the α-alkynyl motif of the starting material with thulium(III) triflate. Subsequent intermolecular anti-addition of water (present in the nitromethane solvent) to the activated alkyne leads to the formation of the 1,4-diketone product.

Table 1: Thulium(III) Triflate Catalyzed Hydration of 2-Substituted 4-Alkynones

| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 4a | 88 |

| 2 | 4-Methylphenyl | Phenyl | 4b | 87 |

| 3 | 4-Methoxyphenyl | Phenyl | 4c | 85 |

| 4 | 4-Chlorophenyl | Phenyl | 4d | 86 |

| 5 | Phenyl | 4-Methylphenyl | 4e | 87 |

| 6 | Phenyl | 4-Methoxyphenyl | 4f | 85 |

| 7 | Phenyl | 4-Chlorophenyl | 4g | 86 |

| 8 | Phenyl | Thiophen-2-yl | 4h | 83 |

| 9 | Phenyl | Furan-2-yl | 4i | 82 |

| 10 | Phenyl | Cyclohexyl | 4j | 78 |

Data sourced from a study on the thulium triflate catalyzed hydration of 2-substituted 4-alkynones.

Asymmetric Catalysis (e.g., Desymmetrization of Dialkynylphosphine Oxides, Alpha-Amination, Cycloadditions)

Thulium(III) trifluoromethanesulfonate, in combination with chiral ligands, serves as an effective catalyst in various asymmetric transformations. sigmaaldrich.com

Desymmetrization of Dialkynylphosphine Oxides

A significant application of chiral thulium(III) catalysts is in the asymmetric desymmetrization of dialkynylphosphine oxides. This has been achieved through a sulfur-conjugate addition reaction to construct P-stereogenic centers. The reaction tolerates dialkynylphosphine oxides with aryl, alkyl, and alkenyl substituents at the alkyne terminus. The corresponding P,S-containing products are obtained in moderate to good yields with high Z/E ratios and excellent enantioselectivities. X-ray crystal structures of chiral N,N'-dioxides complexed with rare-earth metal triflates have provided insight into how the central metal and ligand structure influence the enantioselectivity of the reaction.

Table 2: Asymmetric Synthesis of P-Stereogenic Compounds via Thulium(III)-Catalyzed Desymmetrization of Dialkynylphosphine Oxides

| Entry | R¹ | R² | Yield (%) | Z/E Ratio | ee (%) |

| 1 | Phenyl | Phenyl | 92 | >95/5 | 97 |

| 2 | 4-Methylphenyl | Phenyl | 88 | >95/5 | 96 |

| 3 | 4-Methoxyphenyl | Phenyl | 85 | >95/5 | 95 |

| 4 | 4-Chlorophenyl | Phenyl | 90 | >95/5 | 97 |

| 5 | Naphthyl | Phenyl | 87 | >95/5 | 96 |

| 6 | Cyclohexyl | Phenyl | 75 | >95/5 | 92 |

| 7 | n-Hexyl | Phenyl | 78 | >95/5 | 93 |

| 8 | Phenyl | 4-Methylphenyl | 89 | >95/5 | 97 |

| 9 | Phenyl | 4-Methoxyphenyl | 86 | >95/5 | 96 |

| 10 | Phenyl | 4-Chlorophenyl | 91 | >95/5 | 97 |

Data represents a selection of results from a study on the chiral thulium(III) catalyzed sulfur-conjugation addition reaction of dialkynylphosphine oxides.

Alpha-Amination and Cycloadditions

Thulium(III) trifluoromethanesulfonate is also listed as a catalyst for asymmetric alpha-amination and cycloaddition reactions. sigmaaldrich.com In the realm of asymmetric alpha-amination, particularly of β-keto esters, various metal and organocatalysts have been explored to synthesize optically active α-amino acid derivatives with chiral quaternary stereocenters. nih.gov While specific examples detailing the use of chiral thulium(III) triflate complexes in these reactions are not extensively documented in readily available literature, the general applicability of lanthanide triflates in such transformations is well-established. researchgate.net

Similarly, in the context of cycloadditions, lanthanide triflates have been utilized as catalysts. For instance, ytterbium(III) triflate has been shown to catalyze the three-component aza-Diels-Alder reaction of cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) with in situ-generated N-arylimines to produce quinoline (B57606) and phenanthridine (B189435) derivatives. The development of chiral Lewis acid catalysts for enantioselective cycloadditions, such as the hetero-Diels-Alder reaction, is an active area of research. The potential of chiral thulium(III) triflate complexes in these reactions remains a promising avenue for further investigation.

Ring-Opening Reactions (e.g., Epoxides)

Thulium(III) trifluoromethanesulfonate serves as an effective catalyst for the ring-opening of epoxides, a class of strained three-membered ring ethers. This reactivity is characteristic of lanthanide triflates, with related compounds like erbium(III) triflate and samarium triflate also showing high efficiency in cleaving epoxide rings with various nucleophiles such as alcohols, water, and thiols. researchgate.net The fundamental process involves the activation of the epoxide by the Lewis acidic thulium center.

The mechanism proceeds via coordination of the oxophilic Tm³⁺ ion to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds and weakens them, making the epoxide a much more reactive electrophile. khanacademy.org Under these acidic conditions, the subsequent nucleophilic attack follows an Sₙ1-like pathway. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, as this carbon can better stabilize the developing partial positive charge in the transition state. libretexts.orgyoutube.com This regioselectivity is a hallmark of acid-catalyzed epoxide ring-opening. khanacademy.orglibretexts.org For example, the reaction of an unsymmetrical epoxide with an alcohol, catalyzed by a metal triflate, yields a mixture of regioisomeric β-alkoxy alcohols, with the major product resulting from attack at the more hindered carbon. researchgate.net

| Reactants | Catalyst | Conditions | Major Product (from attack at C2) | Minor Product (from attack at C1) | General Outcome |

|---|---|---|---|---|---|

| Propylene Oxide + Methanol | Thulium(III) Trifluoromethanesulfonate | Acidic (Lewis Acid) | 2-Methoxy-1-propanol | 1-Methoxy-2-propanol | Attack at the more substituted carbon is favored. libretexts.orgyoutube.com |

Carbonyl Condensation Reactions

Thulium(III) trifluoromethanesulfonate is also a catalyst for various carbonyl condensation reactions. sigmaaldrich.cnsigmaaldrich.com These reactions, which are fundamental in carbon-carbon bond formation, involve the reaction of an enol or enolate with a carbonyl compound. The role of the thulium triflate catalyst is to activate the carbonyl group of the electrophile (e.g., an aldehyde or ketone).

By coordinating to the carbonyl oxygen, the Lewis acidic Tm³⁺ ion withdraws electron density, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by a weak nucleophile, such as an enol ether or a silyl (B83357) enol ether in a Mukaiyama aldol reaction. The catalyst's tolerance for various functional groups and its activity in the presence of nitrogen-containing compounds make it particularly useful in complex synthetic sequences. researchgate.netunimi.it Its applications include condensations involving aldehydes, amines, and vinyl ethers to construct more complex molecular architectures. sigmaaldrich.cnsigmaaldrich.com

Other Organic Reactions (e.g., Ferrier rearrangements, Diels-Alder cycloadditions)

The catalytic utility of thulium(III) trifluoromethanesulfonate extends to other significant organic transformations, including pericyclic reactions and rearrangements.

Diels-Alder Cycloadditions: As a member of the rare-earth metal triflate family, thulium(III) triflate is an effective catalyst for the [4+2] Diels-Alder reaction. researchgate.netunimi.it In this role, the Lewis acid coordinates to the dienophile, typically to a carbonyl group or other Lewis basic site. This interaction lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate and often enhancing the reaction's regioselectivity and stereoselectivity. unimi.it

Ferrier Rearrangements: The Ferrier rearrangement is a glycosylation reaction involving the rearrangement of a glycal (an unsaturated carbohydrate) to a 2,3-unsaturated glycoside. This transformation is typically catalyzed by a Lewis acid. Lanthanide triflates, owing to their oxophilicity, are well-suited to activate the glycal by coordinating to the ring oxygen or an adjacent ether, facilitating the nucleophilic attack that leads to the rearranged product.

| Reaction Type | Role of Catalyst | General Outcome | Relevant Sources |

|---|---|---|---|

| Diels-Alder Cycloaddition | Activates the dienophile by coordinating to a Lewis basic site, lowering its LUMO energy. | Increased reaction rate and enhanced selectivity. | researchgate.netunimi.it |

| Ferrier Rearrangement | Activates the glycal substrate for nucleophilic attack. | Formation of 2,3-unsaturated glycosides. | sigmaaldrich.cn |

| Asymmetric Cycloadditions | Serves as the Lewis acidic center in a chiral catalyst complex. | High yields and enantioselectivity. | sigmaaldrich.cnsigmaaldrich.com |

Mechanistic Studies of Thulium(III) Trifluoromethanesulfonate Catalysis

Understanding the mechanism by which thulium(III) triflate catalyzes reactions is crucial for optimizing existing processes and developing new synthetic methods.

Elucidation of Lewis Acid Activation Mechanisms

The primary catalytic function of thulium(III) trifluoromethanesulfonate stems from the Lewis acidic nature of the Tm³⁺ cation. researchgate.net As a hard Lewis acid, it shows a strong affinity for hard Lewis bases, particularly oxygen and nitrogen atoms. researchgate.netcatholicatecollege.com The activation mechanism involves the formation of a coordination complex between the thulium ion and a Lewis basic site on the substrate (e.g., the oxygen of a carbonyl or epoxide). khanacademy.org This coordination withdraws electron density from the substrate, rendering it more electrophilic and thus more susceptible to nucleophilic attack.

A key advantage of thulium(III) triflate and other rare-earth triflates is their stability and catalytic activity in the presence of water. researchgate.netnih.gov Unlike many traditional Lewis acids (e.g., AlCl₃, TiCl₄) that readily hydrolyze and become deactivated, lanthanide triflates can function effectively in aqueous media or with substrates containing protic functional groups. researchgate.netnih.gov This property often eliminates the need for protective groups, leading to more efficient and atom-economical syntheses. researchgate.net

Investigation of the Role of the Triflate Anion in Catalysis (e.g., nucleophilic catalysis)

The trifluoromethanesulfonate (triflate, OTf⁻) anion is widely regarded as a weakly coordinating or non-coordinating anion. nih.gov Its excellent ability to delocalize its negative charge makes it a superb leaving group and, consequently, a very poor nucleophile. This property is precisely why it is paired with metal cations to create highly effective Lewis acid catalysts; the anion does not strongly bind to the metal center, leaving it available to activate substrates. rsc.org

However, detailed studies suggest that the triflate anion may not be a completely inert "spectator" in all catalytic cycles. nih.gov While it is a weak nucleophile, it can engage in nucleophilic reactions under certain conditions, particularly in the absence of stronger nucleophiles. nih.gov For instance, research has shown that the triflate anion can act as a nucleophile in substitution and addition reactions. nih.gov In the context of thulium-catalyzed reactions, while direct nucleophilic participation of the triflate anion is not the primary pathway, it may influence the reaction environment through weak interactions, such as hydrogen bonding in protic solvents, or by affecting the coordination sphere of the thulium cation. rsc.org

Analysis of Reaction Pathways, Regioselectivity, and Enantioselectivity

The Lewis acidic nature of thulium(III) triflate plays a direct role in controlling the outcome of chemical reactions.

Reaction Pathways and Regioselectivity: As discussed in the context of epoxide ring-opening (Section 3.2.4), the catalyst dictates the reaction pathway. By activating the epoxide through a Lewis acid-base interaction, it promotes an Sₙ1-like mechanism, leading to a predictable regiochemical outcome where the nucleophile adds to the more substituted carbon. libretexts.orgyoutube.com This contrasts with base-catalyzed openings, which proceed via an Sₙ2 mechanism with attack at the less-substituted carbon. libretexts.org This ability to control regioselectivity is a critical aspect of its synthetic utility. nih.govbohrium.com

Enantioselectivity: Thulium(III) trifluoromethanesulfonate itself is an achiral reagent and therefore cannot induce enantioselectivity in a reaction on its own. However, it is frequently used as a Lewis acid precursor in asymmetric catalysis. sigmaaldrich.cnsigmaaldrich.com By combining thulium(III) triflate with a chiral ligand (e.g., a chiral bisoxazoline or diamine), a chiral Lewis acid complex is formed in situ. This chiral catalyst creates a three-dimensional asymmetric environment around the reaction center. Substrates are forced to approach the catalyst in a specific orientation, which leads to the preferential formation of one enantiomer of the product over the other. nih.gov This strategy is widely employed in enantioselective Diels-Alder reactions, aldol additions, and other cycloadditions. sigmaaldrich.cnsigmaaldrich.com

Advanced Spectroscopic and Computational Characterization of Thulium Trifluoromethanesulfonate Systems

Spectroscopic Techniques for Electronic Structure Elucidation

A variety of spectroscopic methods are employed to probe the electronic and geometric structures of thulium trifluoromethanesulfonate (B1224126) systems. Each technique offers unique information, and a combination of these methods allows for a thorough characterization.

Thulium(III) ions are well-known for their characteristic luminescence properties, which arise from electronic transitions within the 4f electron shell. shef.ac.ukthermofisher.com The trifluoromethanesulfonate counterion has a minimal quenching effect on the luminescence of lanthanide ions due to its low vibrational energies.

Thulium(III) Excited States and Luminescence: The electronic configuration of Tm³⁺ is [Xe]4f¹². shef.ac.ukthermofisher.com This configuration gives rise to a series of excited states, and transitions between these states result in characteristic emission spectra. For instance, absorption spectra of thulium trifluoromethanesulfonate in D₂O and d₆-DMSO show distinct absorption bands corresponding to transitions from the ³H₆ ground state to various excited states. rsc.org Upon excitation, for example at 364 nm, luminescence can be observed from multiple excited states, including the ¹D₂, ¹G₄, and ³H₄ levels, resulting in emissions in the visible and near-infrared (NIR) regions. rsc.org

NIR to Visible-Light Upconversion: A significant area of research involving thulium ions is their ability to convert near-infrared radiation into visible light through a process called upconversion. nih.govpreprints.orgpreprints.org This process involves the absorption of multiple low-energy photons to populate a higher-energy excited state, which then emits a higher-energy photon. optica.orgresearchgate.netresearchgate.net Thulium ions are particularly suitable for upconversion due to their ladder-like arrangement of energy levels. nih.govpreprints.orgpreprints.org

In thulium-doped systems, excitation in the NIR-II window (1000-1700 nm) can lead to efficient upconversion luminescence. nih.govpreprints.orgpreprints.org For example, excitation with lasers at 1064 nm, 1150 nm, or 1208 nm can populate different excited states of Tm³⁺, leading to distinct emission spectra. nih.govpreprints.orgpreprints.org The process often involves sequential energy transfer steps or excited-state absorption. optica.orgresearchgate.netresearchgate.net For instance, under 1064 nm excitation, an energy-looping process involving an excited-state absorption (³F₄ → ³F₂) and a cross-relaxation process (³H₄ + ³H₆ → ³F₄ + ³F₄) can lead to strong 808 nm emission. nih.gov Excitation at 1150 nm has been shown to produce intense three-photon upconverted emission at 475 nm. nih.govpreprints.org

The efficiency of these upconversion processes is highly dependent on the host material and the concentration of thulium ions. Cross-relaxation processes can either enhance or quench the upconversion luminescence depending on the specific energy levels involved. nih.gov

Table 1: Key Spectroscopic Data for Thulium(III) in Upconversion Systems

| Excitation Wavelength (nm) | Key Emission Bands (nm) | Upconversion Mechanism | Reference |

| 1064 | 808 | Energy-looping process involving excited-state absorption and cross-relaxation. | nih.gov |

| 1150 | 475 | Three-photon absorption. | nih.govpreprints.org |

| 1208 | Various visible and NIR bands | Step-wise excitation. | nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. ethz.chnih.gov While the ground state of Thulium(III) (4f¹²) is non-magnetic (J=6), EPR spectroscopy is highly relevant for studying thulium in its divalent state, Thulium(II) (4f¹³), which is paramagnetic. nih.gov

EPR of Thulium(II) Complexes: Thulium(II) complexes are rare due to their instability and tendency to disproportionate. nih.gov However, the synthesis of complexes like [Tm(μ-OTf)₂(dme)₂]n has allowed for their characterization by EPR. nih.gov The EPR spectra of Tm(II) complexes provide valuable information about the electronic structure and the local environment of the ion. The interaction of the unpaired electron with the nuclear spin of ¹⁶⁹Tm (I = 1/2, 100% natural abundance) leads to hyperfine splitting in the EPR spectrum, which can be used to determine the magnetic parameters of the complex. nih.gov

Determination of Magnetic Parameters: The analysis of EPR spectra allows for the determination of the g-tensor and the hyperfine coupling tensor (A). These parameters are sensitive to the symmetry of the coordination environment and the nature of the ligands. For instance, EPR studies on impurity Tm³⁺ ions in forsterite (Mg₂SiO₄) have been used to determine the parameters of the effective spin Hamiltonian, which describes the dependence of the electron-nuclear sublevels on the magnetic field. researchgate.net The g-values provide insight into the electronic ground state and the extent of orbital contribution to the magnetic moment. idu.ac.id The hyperfine coupling constant is related to the distribution of the unpaired electron density. idu.ac.id

Table 2: Illustrative Magnetic Parameters for Thulium Centers

| System | g-values | Hyperfine Coupling | Reference |

| Tm(II) triflate complex | Anisotropic g-tensor | Significant hyperfine splitting | nih.gov |

| Tm³⁺ impurity in forsterite | Site-dependent g-values | Resolved hyperfine structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in solution. vu.lt In the context of thulium trifluoromethanesulfonate, the paramagnetic nature of the Tm³⁺ ion significantly influences the NMR spectra of surrounding nuclei.

Probing Solution Structure: The coordination of solvent molecules or ligands to the thulium ion can be investigated using NMR. The chemical shifts of the nuclei in the coordinated molecules are highly sensitive to their proximity and orientation relative to the paramagnetic center.

Paramagnetic Chemical Shifts: The large magnetic moment of the Tm³⁺ ion induces significant shifts in the NMR resonances of nearby nuclei, known as paramagnetic or hyperfine shifts. uni-heidelberg.denih.govumn.edu These shifts can be several hundred ppm away from their typical diamagnetic positions. vu.lt The paramagnetic shift is composed of two main contributions: the contact shift and the pseudocontact shift. nih.gov

Contact Shift: This arises from the delocalization of unpaired electron spin density onto the observed nucleus through chemical bonds. nih.gov

Pseudocontact Shift (PCS): This is a through-space dipolar interaction that depends on the distance and angle between the nucleus and the paramagnetic metal ion, as well as the anisotropy of the magnetic susceptibility tensor. uni-heidelberg.denih.gov

The large pseudocontact shifts induced by thulium are particularly useful in structural biology for determining the structures of proteins and other biomolecules by attaching a thulium-containing tag. nih.gov The temperature dependence of the paramagnetic shifts can also provide information about the magnetic susceptibility of the complex. uni-heidelberg.de

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom. kyoto-u.ac.jpnih.govnih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jpnih.govnih.gov

XANES: The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. uu.nl The features in the XANES spectrum are related to the density of unoccupied electronic states and multiple scattering of the ejected photoelectron. kyoto-u.ac.jpresearchgate.net

EXAFS: The EXAFS region, which extends to higher energies beyond the edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. kyoto-u.ac.jpnih.govnih.gov Analysis of the EXAFS oscillations can provide quantitative information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing thulium atom.

For thulium trifluoromethanesulfonate, XAS at the thulium L-edges can be used to determine the coordination number and the Tm-O bond distances for the coordinated triflate and solvent molecules. This information is crucial for understanding the structure of the complex in both solid and solution phases. kyoto-u.ac.jp

Computational Chemistry and Theoretical Modeling of Thulium Trifluoromethanesulfonate Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental studies and providing deeper insights into the electronic structure and bonding of lanthanide complexes. mdpi.comwarwick.ac.ukmdpi.com

DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems. imperial.ac.ukgithub.iouit.no It is widely used for studying the properties of transition metal and lanthanide complexes due to its favorable balance between accuracy and computational cost. mdpi.comwarwick.ac.uk

For thulium trifluoromethanesulfonate complexes, DFT calculations can be used to:

Optimize Molecular Geometries: Predict the equilibrium structures of the complexes, including bond lengths and angles. researchgate.net

Calculate Electronic Structures: Determine the energies and compositions of the molecular orbitals, providing insights into the nature of the bonding between the thulium ion and the triflate ligands. researchgate.net

Simulate Spectroscopic Properties: Calculate properties that can be compared with experimental data, such as vibrational frequencies, electronic absorption spectra, and NMR chemical shifts.

Analyze Bonding: Employ various bonding analysis techniques to quantify the ionic and covalent contributions to the metal-ligand bonds.

The f-electrons in thulium are highly localized, which can present challenges for standard DFT functionals. researchgate.net Therefore, careful selection of the functional and basis sets is crucial for obtaining accurate results for thulium complexes. mdpi.com The self-interaction corrected local-spin-density approximation has been used to study the electronic structure of thulium compounds, providing insights into the valency of the thulium ion. researchgate.net

Application of Multi-Scale Modeling and Pseudopotential Formalism

The computational investigation of thulium(III) trifluoromethanesulfonate systems presents significant challenges due to the complex electronic structure of the thulium ion and the multi-faceted interactions within the condensed phase. Multi-scale modeling offers a powerful paradigm to address this complexity by integrating different levels of theory to describe various aspects of the system. nobelprize.org This approach allows for a computationally efficient yet accurate representation of the system by treating the electronically complex region, such as the immediate coordination sphere of the Tm³⁺ ion, with high-level quantum mechanical (QM) methods, while the surrounding solvent and counter-ion environment are described by classical molecular mechanics (MM) force fields. The development of such models is a key aspect of modern computational chemistry, aiming to bridge the gap between electronic-level detail and macroscopic properties. nobelprize.org

A cornerstone of performing accurate QM calculations on systems containing heavy elements like thulium is the use of the pseudopotential formalism. researchgate.netuzh.ch This approach replaces the chemically inert core electrons with an effective potential, thereby reducing the number of electrons treated explicitly in the calculation. uzh.ch This not only significantly decreases the computational cost but also allows for the implicit inclusion of relativistic effects, which are crucial for accurately describing the electronic structure and properties of lanthanides. rsc.org For thulium, various pseudopotentials and corresponding basis sets have been developed and are available in computational chemistry software packages. unito.itquantumatk.comdeepmodeling.com The selection of an appropriate pseudopotential and basis set is critical for obtaining reliable results and depends on the specific properties being investigated and the desired level of accuracy. quantumatk.comgithub.io

The table below provides an illustrative example of the types of parameters that define a pseudopotential basis set for thulium, which would be utilized in the QM part of a multi-scale simulation.

| Shell Type | Exponent | Contraction Coefficient 1 | Contraction Coefficient 2 |

|---|---|---|---|

| s | 403.6465 | 0.006278 | 0.024854 |

| s | 104.0963 | -0.025283 | 0.079336 |

| p | 226.8030 | 0.004987 | - |

| p | 72.7333 | 0.029187 | - |

| d | 110.4938 | 0.008115 | - |

| d | 39.6304 | 0.066831 | - |

Theoretical Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides a powerful toolkit for the theoretical prediction and interpretation of the spectroscopic properties of thulium(III) trifluoromethanesulfonate. The characteristic sharp absorption and emission bands of lanthanide ions, arising from f-f electronic transitions, are relatively insensitive to the ligand environment due to the shielding of the 4f orbitals by the outer 5s and 5p electrons. libretexts.org However, subtle changes in the spectra can provide valuable information about the coordination environment of the Tm³⁺ ion. Theoretical methods, such as time-dependent density functional theory (TD-DFT) and ab initio calculations, can be employed to predict the energies and intensities of these transitions. nsf.gov Such calculations are essential for assigning experimental spectra and understanding the influence of the trifluoromethanesulfonate counter-ion and solvent molecules on the electronic structure of the thulium center. researchgate.net

The table below presents a hypothetical set of calculated spectroscopic data for a thulium complex, illustrating the type of information that can be obtained from theoretical predictions.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| ¹G₄ ← ³H₆ | 465 | 1.2 x 10⁻⁶ | f-f transition |

| ³F₄ ← ³H₆ | 680 | 2.5 x 10⁻⁶ | f-f transition |

| ³H₅ ← ³H₆ | 1210 | 0.8 x 10⁻⁶ | f-f transition |

| ³H₄ ← ³H₆ | 1680 | 1.5 x 10⁻⁶ | f-f transition |

Beyond static spectroscopic properties, computational methods are invaluable for elucidating the reaction pathways and mechanisms involving thulium(III) trifluoromethanesulfonate, particularly in its role as a Lewis acid catalyst in organic synthesis. wikipedia.org By mapping the potential energy surface, computational chemists can identify transition states and intermediates for a given reaction. rsc.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the catalytic cycle. nih.gov For instance, in a catalyzed reaction, theoretical calculations can model the coordination of reactants to the thulium center, the subsequent bond activation steps, and the final product release. rutgers.edu These computational insights are crucial for rationalizing experimentally observed product distributions and for the rational design of more efficient catalytic systems. rsc.org

Research into Materials Science and Optoelectronic Applications of Thulium Trifluoromethanesulfonate

Research on Advanced Optical Materials Development

The development of advanced optical materials is a critical area of research with applications ranging from telecommunications to medical imaging. Thulium(III) trifluoromethanesulfonate (B1224126) serves as a key component in the creation of materials with specific light-emitting and light-amplifying properties.

Integration of Thulium(III) Trifluoromethanesulfonate in Solid-State Lasers

Thulium-doped materials are central to the development of solid-state lasers that operate in the short-wave infrared region, which is beneficial for applications in medicine and remote sensing due to its high absorption by water. Thulium(III) trifluoromethanesulfonate is utilized in the research and development of these advanced optical materials, contributing to enhanced efficiency and performance of solid-state lasers chemimpex.com. The thulium(III) ion (Tm³⁺) is the active laser ion, and its electronic transitions are responsible for the emission of light. The choice of the host material for the thulium ions is crucial for the laser's performance.

Recent research has focused on various crystalline host materials for thulium doping. For instance, a study on thulium-doped lithium lutetium fluoride (B91410) (LiLuF₄) crystals demonstrated efficient laser action across a broad near-infrared spectrum from 1.82 to 2.06 µm. The concentration of the thulium dopant was found to be a critical parameter, with a 12% doping level yielding an output power of 1.05 W and a wide tuning range of 230 nm. This performance highlights the potential of thulium-doped fluoride crystals in developing tunable and efficient diode-pumped solid-state lasers.

While specific studies detailing the direct use of thulium(III) trifluoromethanesulfonate as the precursor for crystal growth are not prevalent in the provided search results, its role as a high-purity source of thulium ions is critical for the synthesis of the doped crystals used in these lasers. The trifluoromethanesulfonate anion is known for its stability and non-coordinating nature, which can be advantageous in the synthesis of high-quality crystalline materials.

Development of Luminescent Materials and Phosphors Utilizing Thulium(III) Trifluoromethanesulfonate

Thulium(III) trifluoromethanesulfonate plays a role in the development of luminescent materials and phosphors, which are crucial for applications such as displays, lighting, and medical imaging chemimpex.com. The luminescence of thulium-based materials arises from the electronic transitions within the 4f shell of the Tm³⁺ ion. These materials can absorb energy and re-emit it as light, often at a different wavelength.

One of the fascinating properties of thulium-doped materials is upconversion, where lower-energy photons are converted into higher-energy photons. Research has shown that thulium(III) triflate in a dimethyl sulfoxide (DMSO) solution can exhibit faint but detectable near-infrared to visible-light upconversion processes researchgate.net. This demonstrates the intrinsic luminescent properties of the thulium(III) ion when solvated, which is a fundamental step in designing more complex luminescent systems.

Furthermore, studies on thulium-doped phosphors under vacuum ultraviolet (VUV) excitation have explored the potential for quantum cutting, a process where one high-energy photon is converted into two or more lower-energy photons, potentially leading to quantum yields greater than unity researchgate.net. While this research did not specifically use the trifluoromethanesulfonate salt, it highlights the importance of the thulium ion in phosphor development. The cross-relaxation energy transfer between Tm³⁺ ions is a key mechanism in these phosphors researchgate.net. The use of thulium(III) trifluoromethanesulfonate as a precursor allows for the precise introduction of thulium ions into various host lattices to achieve desired luminescent properties.

Synthesis and Characterization of Thulium-Doped Nanoparticles for Advanced Materials

Thulium(III) trifluoromethanesulfonate serves as a precursor for the synthesis of thulium-doped nanoparticles, which have a wide range of applications in fields like medical imaging and drug delivery chemimpex.com. The synthesis method and the host material for the nanoparticles are critical factors that determine their properties and performance.

Several methods have been successfully employed to synthesize thulium-doped nanoparticles. The sol-gel method, for instance, has been used to prepare thulium-doped alumina nanoparticles with sizes in the range of 20-30 nm. Characterization using techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Spectroscopy (EDS) confirmed the nanoscale dimensions and homogeneous elemental composition of the synthesized nanoparticles.

Another common technique is the homogeneous co-precipitation method, which has been used to synthesize Tm₂O₃-doped Lu₂O₃ nanoparticles. X-ray Diffraction (XRD) analysis of these nanoparticles revealed that the particle size increases with the calcination temperature, reaching an average of 100 nm at 1200 °C. Photoluminescence studies showed the characteristic emission of thulium ions, which is crucial for their application in areas like eye-safe lasers.

The hydrothermal method has also been utilized to produce thulium-yttria nanoparticles with a mean particle size of less than 160 nm. These nanoparticles exhibit an Electron Paramagnetic Resonance (EPR) response, which is valuable for applications in radiation dosimetry.

Below is a table summarizing the synthesis and characterization of thulium-doped nanoparticles from various studies.

| Host Material | Synthesis Method | Precursors (Thulium Source Implied) | Particle Size | Characterization Techniques | Potential Application |

| Alumina | Sol-gel | Thulium chloride hexahydrate | 20-30 nm | FESEM, EDS | Active optical fibers |

| Lutetium Oxide (Lu₂O₃) | Homogeneous co-precipitation | Thulium oxide | ~100 nm (at 1200°C) | XRD, FESEM, HRTEM, EDX, Photoluminescence | Eye-safe lasers |

| Yttria (Y₂O₃) | Hydrothermal | Thulium oxide | < 160 nm | XRD, SEM, PCS, EPR | Radiation dosimetry |

Investigation of Thulium Trifluoromethanesulfonate for Use in Solid-State Electrolytes

Solid-state electrolytes are a key component in the development of safer and more energy-dense batteries. Research into new materials with high ionic conductivity is crucial for advancing this technology. One innovative approach involves the use of biopolymers doped with various salts to create flexible and environmentally friendly electrolytes.

A study has been conducted on innovative electrolytes based on chitosan, a biopolymer, doped with thulium triflate researchgate.netuminho.pt. The aim of this research was to develop solid-state electrolytes with suitable ionic conductivity for electrochemical devices. The study investigated the effect of the concentration of thulium triflate on the ionic conductivity of the chitosan-based electrolyte.

The results showed that the ionic conductivity of the electrolyte is dependent on the amount of thulium triflate added. The sample doped with 20.56% of thulium triflate exhibited an ionic conductivity of 10⁻⁷ S cm⁻¹ at 30 °C, which increased to a range of 10⁻⁶–10⁻⁵ S cm⁻¹ at 90 °C researchgate.net. The addition of glycerol as a plasticizer to the same sample further enhanced the ionic conductivity uminho.pt.

The following table presents the ionic conductivity data for chitosan-based electrolytes doped with thulium triflate.

| Dopant | Dopant Concentration | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

| Thulium Triflate | 20.56% | 30 | 1 x 10⁻⁷ |

| Thulium Triflate | 20.56% | 90 | 1 x 10⁻⁶ - 1 x 10⁻⁵ |

This research demonstrates the potential of thulium(III) trifluoromethanesulfonate as a dopant in biopolymer-based solid-state electrolytes, opening up new avenues for the development of sustainable energy storage devices.

Research into Polymerization Catalysis by Thulium Trifluoromethanesulfonate

Thulium(III) trifluoromethanesulfonate, as a Lewis acid, has been investigated for its catalytic activity in various organic reactions. One significant area of application is in polymerization, particularly in the synthesis of biodegradable polymers.

Application in Ring-Opening Polymerization (ROP) of Lactides

The ring-opening polymerization (ROP) of lactides is a primary method for producing polylactic acid (PLA), a biodegradable and biocompatible polyester with numerous applications. The choice of catalyst is critical in controlling the polymerization process and the properties of the resulting polymer.

Lanthanide triflates, including thulium(III) triflate, have been identified as effective catalysts for the ROP of lactones under mild conditions researchgate.net. These catalysts are known for their strong Lewis acidity and water stability, which makes them advantageous over traditional catalysts like tin(II) octoate, especially in biomedical applications where the toxicity of the catalyst is a concern.

The mechanism of ROP catalyzed by Lewis acids such as thulium(III) triflate typically involves the coordination of the catalyst to the carbonyl oxygen of the lactide monomer. This coordination activates the monomer towards nucleophilic attack by an initiator, which can be an alcohol or water. The polymerization then proceeds through the cleavage of the acyl-oxygen bond of the lactide ring.

While specific kinetic data for thulium(III) triflate-catalyzed ROP of lactide was not found in the provided search results, research on other metal triflates provides insight into the process. For instance, aluminum triflate has been used to polymerize L-lactide, and the molecular weight of the resulting PLA was found to increase with the addition of an alcohol as an initiator researchgate.net. The polymerization proceeds via triflate ester end-groups in some cationic polymerization mechanisms researchgate.net.

The following table summarizes the key aspects of using metal triflates in the ring-opening polymerization of lactides.

| Catalyst Type | Monomer | Key Features of Catalysis | Resulting Polymer |

| Lanthanide Triflates (including Tm(OTf)₃) | Lactones (e.g., Lactide) | Strong Lewis acidity, water stability, effective under mild conditions. | Polyesters (e.g., PLA) |

| Aluminum Triflate | L-Lactide | Can be initiated by alcohol to control molecular weight. | Poly(lactic acid) |

| Trifluoromethanesulfonic Acid (Triflic Acid) | Lactide | Acts as a cationic initiator. | Poly(lactic acid) |

The research into thulium(III) trifluoromethanesulfonate as a catalyst for the ROP of lactides is part of a broader effort to develop more efficient and "green" methods for the synthesis of biodegradable polymers.

Exploration in Other Polymerization Systems

Beyond the well-documented applications in the polymerization of cyclic esters, thulium(3+);trifluoromethanesulfonate, also known as thulium triflate, has been investigated as a versatile catalyst in a variety of other polymerization systems. Its strong Lewis acidity and oxophilic nature enable it to activate a diverse range of monomers, leading to the formation of polymers with various architectures and properties. Research in this area has focused on understanding the catalytic activity of thulium triflate, the mechanism of polymerization, and the characteristics of the resulting polymers. This section explores the role of thulium trifluoromethanesulfonate in the polymerization of cyclic ethers, vinyl ethers, and N-vinylcarbazole, presenting key research findings and data where available.

Cationic Ring-Opening Polymerization of Cyclic Ethers

Thulium triflate has shown potential as a catalyst for the cationic ring-opening polymerization (CROP) of cyclic ethers, such as tetrahydrofuran (B95107) (THF) and epoxides. The high ring strain of epoxides and the basicity of the oxygen atom in THF make them susceptible to electrophilic attack, a process that can be efficiently initiated by a strong Lewis acid like thulium triflate.

Tetrahydrofuran (THF): The polymerization of THF typically proceeds via a cationic mechanism where the Lewis acid activates the monomer by coordinating to the oxygen atom, facilitating nucleophilic attack by another THF molecule. While specific studies focusing solely on thulium triflate are limited, research on lanthanide triflates in general provides insights into its potential catalytic behavior. The polymerization is often characterized by an equilibrium between the monomer and the polymer, and the molecular weight of the resulting poly(tetrahydrofuran) (PTHF) can be controlled by adjusting reaction parameters such as monomer-to-catalyst ratio, temperature, and reaction time.

Epoxides: The three-membered ring of epoxides is highly strained, making them reactive monomers for ring-opening polymerization. Thulium triflate can effectively initiate the polymerization of epoxides by coordinating to the oxygen atom, which facilitates the ring-opening by a nucleophile, typically another monomer molecule. This process can lead to the formation of polyethers. The regioselectivity of the ring-opening can be influenced by the nature of the epoxide and the reaction conditions.

Detailed research data on the use of this compound for the polymerization of these specific cyclic ethers is not extensively available in the public domain, preventing the construction of a detailed data table for these systems.

Cationic Polymerization of Vinyl Ethers

The electron-rich double bond in vinyl ethers makes them suitable monomers for cationic polymerization. Thulium triflate, as a potent Lewis acid, can act as an initiator for this type of polymerization. The initiation step involves the addition of the catalyst to the vinyl ether monomer, generating a carbocationic active species that propagates by adding to further monomer units.

The control over the polymerization of vinyl ethers is a significant area of research, with the aim of producing polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity). The choice of initiator, solvent, and temperature plays a crucial role in achieving a controlled or "living" polymerization, where chain termination and transfer reactions are minimized. While the general applicability of lanthanide triflates to this process is recognized, specific data for thulium triflate-catalyzed vinyl ether polymerization is scarce.

Polymerization of N-Vinylcarbazole

N-vinylcarbazole (NVC) is a monomer known to undergo facile cationic polymerization to produce poly(N-vinylcarbazole) (PNVC), a polymer with interesting photoconductive and thermal properties. The initiation of NVC polymerization can be achieved with various cationic initiators, including strong Lewis acids. Thulium triflate is expected to be an effective initiator for the polymerization of NVC due to its ability to generate the initial carbocationic species from the monomer.

The polymerization of NVC is typically rapid and can be challenging to control. Research in this area often focuses on achieving control over the molecular weight and polydispersity of the resulting PNVC. The reaction conditions, such as the solvent polarity and temperature, can significantly influence the polymerization kinetics and the properties of the final polymer. However, specific research findings detailing the use of this compound as the catalyst and the corresponding polymer characteristics are not readily found in the surveyed literature.

Future Directions and Emerging Research Avenues for Thulium 3+ ;trifluoromethanesulfonate Chemistry

Exploration of Novel Thulium Oxidation States and Their Reactivity

While the +3 oxidation state is the most common and stable for thulium in solution, the exploration of the divalent (+2) state represents a compelling frontier in its chemical behavior. nih.gov The +2 oxidation state of thulium is known to exist, particularly in solid-state compounds, and can be achieved through the reduction of thulium(III) precursors. rsc.org Future research is poised to investigate the controlled reduction of thulium(3+);trifluoromethanesulfonate (B1224126) to yield the novel thulium(II) trifluoromethanesulfonate.

This endeavor is not merely a synthetic curiosity. The reactivity of lanthanide(II) compounds is distinct from their trivalent counterparts, often enabling unique transformations in organic synthesis. Research into the synthesis of divalent samarium and europium triflates has shown that reacting the trivalent triflate with the corresponding lanthanide metal in a suitable solvent like acetonitrile (B52724) can yield the Ln(II)-triflate. researchgate.net A similar comproportionation strategy could be a viable route to thulium(II) trifluoromethanesulfonate.

Another promising avenue is the photochemical reduction of Ln(III) species. Studies have demonstrated that irradiating mixtures of Eu(III) triflate and various organic chromophores with visible light can generate the catalytically active Eu(II) species. nih.gov This photoinduced electron transfer mechanism could be adapted to generate transient or stable thulium(II) species from thulium(3+);trifluoromethanesulfonate, opening doors to novel photocatalytic cycles. The resulting thulium(II) compounds are expected to be powerful single-electron reductants, and their reactivity with a range of organic substrates will be a major focus of investigation.

Table 1: Comparison of Thulium Oxidation States

| Oxidation State | Electron Configuration | Stability | Known Precursors for Synthesis | Potential Reactivity |

| Tm(3+) | [Xe] 4f¹² | Most stable state in solution | Thulium(III) oxide, Thulium(III) halides | Lewis acid catalysis, Precursor for materials |

| Tm(2+) | [Xe] 4f¹³ | Stable in solid state, reactive | Thulium(III) iodide, Organothulium(III) iodide | Single-electron transfer (SET) reduction |

Development of Heterogeneous Thulium Trifluoromethanesulfonate Catalysts

The application of this compound as a homogeneous Lewis acid catalyst is well-documented. sigmaaldrich.cn However, for industrial applications, the development of heterogeneous catalysts is paramount due to the ease of separation and recycling, which enhances the sustainability of chemical processes. mdpi.com Future research will focus on immobilizing thulium(III) triflate onto solid supports to create robust and reusable catalytic systems.

Several strategies are being explored for the heterogenization of lanthanide triflates. One approach involves supporting the catalyst on inorganic materials like silica. Studies on silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate have demonstrated the potential of this method to create environmentally friendly Lewis acid catalysts. nih.gov The high surface area and porous nature of silica can enhance catalytic performance by improving accessibility to the active sites. nih.gov Research has also shown the feasibility of immobilizing rare earth triflates, recovered from electronic waste, onto functionalized silica, highlighting a circular economy approach. unimi.itresearchgate.net

A particularly exciting development is the incorporation of thulium into metal-organic frameworks (MOFs). A novel thulium-organic framework containing tetranuclear {Tm₄} clusters has been synthesized and shown to be a highly active and recyclable heterogeneous catalyst for the chemical fixation of carbon dioxide through the cycloaddition of epoxides. rsc.org The defined porous structure and the presence of both Lewis acidic thulium sites and basic sites within the framework contribute to its high catalytic efficiency. rsc.org The design and synthesis of new MOFs and other porous coordination polymers incorporating thulium triflate moieties are expected to yield catalysts with tailored activities and selectivities for a variety of organic transformations.

Design of Advanced Functional Materials Incorporating Thulium Trifluoromethanesulfonate

Thulium ions (Tm³⁺) possess unique spectroscopic properties, including near-infrared (NIR) emission, which makes them highly valuable for the development of advanced functional materials. This compound serves as an excellent molecular precursor for incorporating Tm³⁺ ions into various material matrices.

A significant area of research is the synthesis of thulium-doped upconversion nanoparticles (UCNPs). nih.gov These nanomaterials can absorb lower-energy near-infrared light and emit higher-energy visible or ultraviolet light. columbia.edu This property is particularly advantageous for bioimaging applications, as NIR light offers deeper tissue penetration and reduced autofluorescence compared to visible light excitation. nih.govpreprints.org this compound can be used in the synthesis of these nanoparticles, where precise control over the dopant concentration and distribution is crucial for optimizing their luminescent properties. nih.gov

Furthermore, thulium is a key dopant in materials for NIR-emitting devices and solid-state lasers. rutgers.eduresearchgate.net The triflate salt can be used as a precursor in the fabrication of thulium-doped glasses and crystals. The choice of the host material and the coordination environment of the Tm³⁺ ion significantly influence the emission wavelengths and quantum efficiencies. rutgers.edusemanticscholar.org Research is focused on developing novel host matrices that minimize non-radiative decay processes, thereby enhancing the NIR emission intensity of thulium for applications in optical communications, medical lasers, and remote sensing. rutgers.eduacs.org

Table 2: Applications of Thulium-Based Functional Materials

| Material Type | Precursor | Key Property | Emerging Application |

| Upconversion Nanoparticles (UCNPs) | This compound | Near-Infrared (NIR) to Visible/UV light conversion | Deep-tissue bioimaging, Photodynamic therapy |

| NIR-Emitting Materials | This compound | Emission in the near-infrared spectrum | Optical amplifiers, Night vision technology |

| Solid-State Laser Crystals | This compound | Efficient lasing transitions around 2 µm | Medical surgery, Remote sensing (LIDAR) |

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are becoming central to modern chemical synthesis. Lanthanide triflates, including this compound, are increasingly recognized as environmentally benign Lewis acid catalysts. wikipedia.orgdu.ac.in

A key advantage of many lanthanide triflates is their water tolerance. wikipedia.orgsemanticscholar.org Unlike traditional Lewis acids such as aluminum chloride, which decompose violently in water, catalysts like thulium(III) triflate can often be used in aqueous media. wikipedia.orgfrontiersin.org This property allows for the elimination of volatile and often toxic organic solvents, aligning with the green chemistry principle of using safer solvents.

Moreover, the recyclability of these catalysts is a cornerstone of their sustainable application. After a reaction, water-tolerant lanthanide triflates can often be recovered from the aqueous phase and reused multiple times without a significant loss of catalytic activity. unimi.itdu.ac.in The development of heterogeneous versions, as discussed previously, further simplifies the recycling process. nih.govrsc.org Future research will likely focus on quantifying the recyclability of this compound in various reactions and developing efficient, large-scale recycling protocols. The use of catalysts derived from recycled rare earth elements, as demonstrated with yttrium triflate from e-waste, presents a powerful strategy for a circular economy, reducing the environmental impact associated with mining virgin materials. unimi.itresearchgate.netmdpi.com

By focusing on these emerging research avenues, the scientific community is set to unlock the full potential of this compound, paving the way for innovations in catalysis, materials science, and sustainable chemical manufacturing.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing thulium(3+) trifluoromethanesulfonate?

Answer: Thulium(3+) trifluoromethanesulfonate is typically synthesized via the reaction of thulium oxide (Tm₂O₃) with trifluoromethanesulfonic acid under anhydrous conditions. Key steps include:

Q. Characterization methods :

Q. What safety protocols are critical when handling thulium(3+) trifluoromethanesulfonate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required for powder handling due to dust formation risks .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles or vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- Storage : Store in airtight containers under dry, inert conditions (argon or nitrogen) to prevent moisture absorption and oxidation .

Q. How does the coordination chemistry of thulium(3+) trifluoromethanesulfonate influence its reactivity in solution?

Answer: The trifluoromethanesulfonate (triflate) ligand is weakly coordinating, allowing Tm³⁺ to act as a strong Lewis acid. Key reactivity considerations:

- Solvent Effects : In polar aprotic solvents (e.g., DCM, acetonitrile), Tm³⁺ remains solvated, enhancing catalytic activity in organic reactions .

- Hydrolysis Sensitivity : Aqueous solutions lead to hydrolysis, forming Tm(OH)₃ precipitates. Use anhydrous conditions for stable catalytic performance .

Advanced Research Questions

Q. What mechanistic insights support the use of thulium(3+) trifluoromethanesulfonate as a catalyst in tandem cyclization reactions?

Answer: In ring-expansion reactions (e.g., cycloalkanols with propargyl alcohols), Tm(OTf)₃ facilitates:

Q. Optimized Conditions :

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst Loading | 5 mol% | Yields >75% hexahydrofluorenes |

| Additive | 13X Molecular Sieves | Absorbs H₂O, preventing catalyst deactivation |

| Temperature | 80°C | Balances reaction rate and selectivity |

Q. How do the photoluminescence properties of Tm³⁺ vary with its valence state and host matrix?